An In-depth Technical Guide to 3-Bromo-5-methylpicolinonitrile
An In-depth Technical Guide to 3-Bromo-5-methylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methylpicolinonitrile, also known as 3-bromo-5-methylpyridine-2-carbonitrile, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a nitrile moiety, provides multiple reactive sites for advanced chemical transformations.[1] This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The strategic placement of its functional groups allows for precise molecular modifications, making it an invaluable tool for drug discovery and development programs.[1]
Core Chemical and Physical Properties
3-Bromo-5-methylpicolinonitrile is a white solid that is stable under standard laboratory conditions.[1][2] Its high purity, often specified at 98.0% or higher, is critical for its successful application in multi-step organic synthesis.[2] Proper storage in a cool, well-ventilated environment is essential to maintain its integrity.[2]
Table 1: Physicochemical Properties of 3-Bromo-5-methylpicolinonitrile
| Property | Value | Source |
| CAS Number | 474824-78-7 | [1][2] |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Appearance | White Solid | [1][2] |
| Purity | ≥ 98.0% | [2] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Spectroscopic Data (Theoretical)
While extensive experimental spectroscopic data for 3-Bromo-5-methylpicolinonitrile is not widely published, Density Functional Theory (DFT) calculations and the Gauge-Independent Atomic Orbital (GIAO) method provide valuable predicted data for structural confirmation.[1] These computational models are crucial for distinguishing between isomers and understanding the electronic environment of the molecule.[1]
Table 2: Predicted Spectroscopic Data for 3-Bromo-5-methylpicolinonitrile
| Parameter | Predicted Value | Method |
| ¹H NMR Chemical Shifts (δ, ppm) | GIAO/DFT | |
| Aromatic H (position 4) | ~8.3 | [1] |
| Aromatic H (position 6) | ~8.6 | [1] |
| Methyl H (on C5) | ~2.5 | [1] |
| ¹³C NMR Chemical Shifts (δ, ppm) | GIAO/DFT | |
| C2 (with CN) | ~135 | [1] |
| C3 (with Br) | ~120 | [1] |
| C4 | ~142 | [1] |
| C5 (with CH₃) | ~138 | [1] |
| C6 | ~153 | [1] |
| Cyano C | ~117 | [1] |
| Characteristic IR Vibrational Frequencies (cm⁻¹) | DFT | |
| Aromatic C-H Stretch | 3100-3000 | [1] |
| C≡N Stretch (Nitrile) | ~2230 | [1][3] |
| Aromatic C=C/C=N Stretch | 1600-1450 | [1] |
Note: The data in this table is illustrative and based on computational models; it is not experimental data.[1]
Reactivity and Chemical Transformations
The synthetic utility of 3-Bromo-5-methylpicolinonitrile stems from its versatile reactivity, primarily centered around the bromine atom and the nitrile group. The bromine atom at the 3-position serves as a reactive handle for a variety of metal-catalyzed cross-coupling reactions and nucleophilic substitutions.[1] The electron-withdrawing nitrile group not only influences the reactivity of the pyridine ring but also provides a functional group that can be converted into other valuable moieties like amines or carboxylic acids.[2]
Key reactions include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is readily displaced in reactions such as Suzuki, Buchwald-Hartwig amination, Sonogashira, and Heck couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes the bromine atom susceptible to substitution by various nucleophiles.[1]
-
Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further pathways for molecular diversification.[2]
Caption: Key reaction pathways for 3-Bromo-5-methylpicolinonitrile.
Applications in Research and Drug Development
3-Bromo-5-methylpicolinonitrile is a pivotal intermediate in the pharmaceutical and agrochemical industries.[1] Its structural features are incorporated into a wide range of biologically active molecules. The nitrile group can act as a bioisostere, enhancing binding affinity and metabolic stability in drug candidates.[1] This compound is a key precursor for constructing complex molecular architectures, including those investigated for their potential as anti-cancer agents.[1] Its continued use in synthesizing novel compounds for pharmaceuticals, agrochemicals, and materials science indicates a sustained demand and promising future prospects.[2]
Experimental Protocols: Synthesis Methodologies
Two primary synthetic routes are commonly employed for the preparation of 3-Bromo-5-methylpicolinonitrile: a multi-step synthesis culminating in a Sandmeyer reaction, and direct bromination of the corresponding precursor. The choice of method depends on factors such as scale, required purity, and starting material availability.[1]
Multi-Step Synthesis via Sandmeyer Reaction
This route offers high regioselectivity. It begins with the nitration of 5-methylpicolinonitrile, followed by reduction of the nitro group to an amine, and finally, conversion of the amino group to a bromo group via a Sandmeyer reaction.[1]
a) Nitration of 5-methylpicolinonitrile:
-
Reagents: 5-methylpicolinonitrile, a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[1]
-
Protocol: The reaction is an electrophilic aromatic substitution. The temperature must be strictly controlled between 0 °C and 10 °C to prevent over-nitration and the formation of side products.[1]
b) Reduction of 3-nitro-5-methylpicolinonitrile:
-
Reagents: 3-nitro-5-methylpicolinonitrile, Palladium on carbon (Pd/C) catalyst, hydrogen gas (H₂).[1][4]
-
Solvent: Protic solvents such as methanol are typically used.[1][4]
-
Protocol: The nitro group is reduced to an amino group (3-amino-5-methylpicolinonitrile) via catalytic hydrogenation.[1][4]
c) Diazotization and Sandmeyer Bromination:
-
Reagents: 3-amino-5-methylpicolinonitrile, sodium nitrite (NaNO₂), a strong acid (e.g., HBr), and a copper(I) bromide (CuBr) salt.[1]
-
Protocol: The amino group is first converted to a diazonium salt through diazotization with nitrous acid (generated in situ from NaNO₂ and acid) at low temperatures, typically between -10 °C and 5 °C.[1] The resulting diazonium salt is then treated with CuBr to yield the final product, 3-Bromo-5-methylpicolinonitrile.[1]
Caption: Multi-step synthesis workflow for 3-Bromo-5-methylpicolinonitrile.
Direct Bromination
This method is more atom-economical but can suffer from poor regioselectivity due to multiple reactive sites on the pyridine ring.[1]
-
Reagents: 5-methylpicolinonitrile, a brominating agent such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). A Lewis acid catalyst like iron(III) bromide (FeBr₃) may be used to improve selectivity.[1]
-
Solvents: Acetic acid, chloroform, or dichloromethane are commonly used.[1]
-
Protocol: This electrophilic aromatic substitution requires careful control of reaction conditions to favor the formation of the desired 3-bromo isomer over other brominated products.[1] The electron-withdrawing cyano group deactivates the ring but helps direct the incoming electrophile.[1]
Safety and Handling
Standard laboratory and industrial safety protocols should be followed when handling 3-Bromo-5-methylpicolinonitrile.[2] It should be stored in a tightly sealed container in a cool, well-ventilated area, away from heat and moisture, which could compromise its stability.[2] While stable under normal conditions, its reactivity necessitates careful management to prevent unintended reactions.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
3-Bromo-5-methylpicolinonitrile is a high-value chemical intermediate with significant applications in organic synthesis. Its well-defined reactivity, particularly at the bromine and nitrile positions, allows for its use as a versatile building block in the creation of complex and novel molecules for the pharmaceutical and agrochemical sectors. A thorough understanding of its chemical properties, spectroscopic data, and synthetic methodologies is essential for researchers aiming to leverage its full potential in their scientific endeavors.
Caption: General reaction scheme for the Buchwald-Hartwig amination of 3-Bromo-5-methylpicolinonitrile.
